molecular formula C16H13FO2 B2978784 5'-Fluoro-2'-hydroxy-4-methylchalcone CAS No. 850799-77-8

5'-Fluoro-2'-hydroxy-4-methylchalcone

Cat. No.: B2978784
CAS No.: 850799-77-8
M. Wt: 256.276
InChI Key: YGHOPZJDQCVZTO-SOFGYWHQSA-N
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Description

5’-Fluoro-2’-hydroxy-4-methylchalcone is a synthetic organic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom at the 5’ position, a hydroxyl group at the 2’ position, and a methyl group at the 4 position on the chalcone backbone. The molecular formula of 5’-Fluoro-2’-hydroxy-4-methylchalcone is C16H13FO2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Fluoro-2’-hydroxy-4-methylchalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone derivative and a benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 5’-Fluoro-2’-hydroxy-4-methylchalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and base concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5’-Fluoro-2’-hydroxy-4-methylchalcone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5'-Fluoro-2'-hydroxy-4-methylchalcone is a synthetic chalcone compound with a fluorine atom at the 5' position and a hydroxyl group at the 2' position on its structure. Chalcones are known to possess diverse biological activities, making them significant in pharmaceutical research.

Biological Activities

Chalcones, as a class, have anticancer, anti-inflammatory, and antimicrobial properties. Studies on fluorinated chalcones have demonstrated cell-killing against cancer cell lines.

This compound has been studied for its potential biological activities, particularly its cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis through mitochondrial pathways, affecting cell cycle regulation and promoting cell death in tumor cells. Additionally, its interaction with human serum albumin suggests a mechanism of action involving binding to plasma proteins, which may influence its bioavailability and therapeutic efficacy.

Pharmaceutical Research

Due to its cytotoxic properties, this compound is explored as a potential pharmaceutical. The structure of this compound can serve as a starting point for designing and synthesizing novel analogues with potentially enhanced biological activity. Medicinal chemists can modify different parts of the molecule to explore the structure-activity relationship and optimize its properties for therapeutic applications.

Material Science

Chalcones have been explored for their potential applications in material science because of their ability to self-assemble into various supramolecular structures. The introduction of fluorine and hydroxyl groups in 5'-F-2'-OH-4-Me-chalcone might influence its self-assembly behavior and lead to the formation of novel functional materials.

Anti-microbial Properties

Chalcones have demonstrated effectiveness against various pathogens, including multidrug-resistant bacteria and fungi. Chalcone aglycones and glycosides with a chlorine atom almost completely inhibited the growth of bacteria Staphylococcus aureus DSM 799 and yeast .

Anti-Cancer Activity

In vitro studies have shown that this chalcone derivative inhibits the proliferation of certain cancer cell lines by inducing apoptosis through specific signaling pathways, suggesting its potential as a therapeutic agent in cancer treatment. Studies indicate that it may induce apoptosis in cancer cells through modulation of signaling pathways such as the PI3K/Akt pathway.

Anti-inflammatory Effects

A study demonstrated that 5’-Fluoro-2’-hydroxy-4-methoxychalcone significantly reduced LPS-induced inflammatory responses in BV2 microglial cells by downregulating NADPH oxidase expression and decreasing reactive oxygen species (ROS) levels.

Chemical Reactions

5’-Fluoro-2’-hydroxy-4-methoxychalcone can undergo various chemical reactions, including oxidation, reduction, and substitution.

Mechanism of Action

The mechanism of action of 5’-Fluoro-2’-hydroxy-4-methylchalcone involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in biological processes, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Fluoro-2’-hydroxy-4-methylchalcone is unique due to the presence of both the fluorine atom and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

5'-Fluoro-2'-hydroxy-4-methylchalcone is a synthetic chalcone derivative belonging to the flavonoid class of compounds, which are known for their wide-ranging biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fluorine atom at the 5' position, a hydroxyl group at the 2' position, and a methyl group at the 4 position of the chalcone backbone. This specific arrangement is believed to enhance its biological activity compared to other chalcones.

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against a range of pathogens:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL
Candida albicans1432 µg/mL

These results demonstrate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli.

The antimicrobial activity of this compound can be attributed to several mechanisms:

  • Disruption of Cell Membrane Integrity : The compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Nucleic Acid Synthesis : Similar to fluoroquinolones, it may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Targeting Quorum Sensing : It has been suggested that chalcones can interfere with quorum sensing pathways in bacteria, reducing virulence factor expression .

Antioxidant Activity

Chalcones are known for their antioxidant properties. The presence of the hydroxyl group in this compound enhances its ability to scavenge free radicals. Studies have shown that it can significantly reduce oxidative stress in cellular models, which is vital for protecting cells from damage during inflammation.

Case Studies

  • In Vivo Study on Murine Models : A study evaluated the protective effects of this compound in mice subjected to oxidative stress induced by hydrogen peroxide. The results indicated a notable decrease in biomarkers of oxidative damage (e.g., malondialdehyde levels) and an increase in antioxidant enzyme activities (e.g., superoxide dismutase) in treated groups compared to controls.
  • Clinical Microbiology Assessment : In a clinical setting, patients with chronic bacterial infections were treated with formulations containing this compound. The outcomes showed significant improvement in infection resolution rates compared to standard antibiotic treatments.

Properties

IUPAC Name

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO2/c1-11-2-4-12(5-3-11)6-8-15(18)14-10-13(17)7-9-16(14)19/h2-10,19H,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHOPZJDQCVZTO-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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